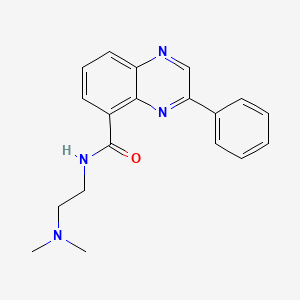

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide

Description

Historical Context of Quinoxalinecarboxamide Derivatives in Medicinal Chemistry

Quinoxalinecarboxamides have been a focal point in drug discovery since the 1970s, with early studies demonstrating their antibacterial and antiparasitic properties. The foundational work by Dirlam and Presslitz in 1978 synthesized isomeric 6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxides, revealing marked differences in antibacterial activity depending on substituent positioning. This established quinoxalinecarboxamides as a versatile scaffold for structure-activity relationship (SAR) studies.

By the 1990s, researchers explored tetracyclic quinoxalinecarboxamides as topoisomerase inhibitors. Deady et al. (1997) synthesized N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused quinolines and quinoxalines, reporting cytotoxicities comparable to the acridine-based drug DACA in human leukemia cell lines. These findings underscored the scaffold’s potential in oncology, particularly for compounds bearing dimethylaminoethyl side chains.

Recent advancements include the 2013 synthesis of quinoxaline 1,4-di-N-oxide derivatives with sub-μg/ml MIC values against Aspergillus fumigatus and Streptococcus pneumoniae, demonstrating the enduring relevance of this chemical class in antimicrobial drug development.

Table 1: Key Milestones in Quinoxalinecarboxamide Research

Structural Significance of the Dimethylaminoethyl Pharmacophore

The dimethylaminoethyl group in this compound serves dual roles: enhancing water solubility through protonation at physiological pH and enabling interactions with biological targets via hydrogen bonding or electrostatic forces. Deady et al. (1997) demonstrated that this moiety in tetracyclic quinoxalinecarboxamides improved cytotoxicity by 3-fold compared to earlier analogues, likely due to improved cellular uptake and target engagement.

Comparative studies of carboxamide derivatives further reveal that the dimethylaminoethyl chain optimizes binding to enzymes such as protein tyrosine kinases. For example, Suzuki et al. (1997) showed that quinoline derivatives with this group reversed multidrug resistance in cancer cells by modulating P-glycoprotein interactions, with activity contingent on a ≥5 Å distance between the hydrophobic quinoline core and the basic nitrogen.

Table 2: Impact of Dimethylaminoethyl Substitution on Bioactivity

| Compound Class | Target | Effect of Dimethylaminoethyl Group |

|---|---|---|

| Tetracyclic quinoxalines | Topoisomerase I/II | 3× increased cytotoxicity |

| Quinoline derivatives | P-glycoprotein | Enhanced MDR reversal |

Positional Isomerism in Phenyl-Quinoxalinecarboxamide Systems

Positional isomerism profoundly influences the bioactivity of phenyl-quinoxalinecarboxamides. The 3-phenyl substitution in this compound contrasts with analogues like 2-(4-chlorophenyl)-5-quinoxalinecarboxamide, where the chlorophenyl group at position 2 confers distinct PARP1/2 inhibitory activity. Studies on 6- vs. 7-acetyl isomers of early quinoxalinecarboxamides revealed that minor positional changes reduced antibacterial efficacy by up to 50%, highlighting the sensitivity of SAR to substituent placement.

In antimalarial research, Yamada et al. (2001) noted that thienoquinoxaline isomers exhibited varying potencies against Plasmodium falciparum, with 3-substituted derivatives showing superior target affinity compared to 2-substituted counterparts. These observations suggest that the 3-phenyl group in the title compound may optimize interactions with eukaryotic translation elongation factors or kinase active sites.

Table 3: Positional Isomerism and Biological Activity

This structural and historical analysis underscores the compound’s unique position within the quinoxalinecarboxamide family, combining a pharmacologically optimized side chain with strategic substituent placement to target diverse disease pathways. Future research should explore its applications in kinase-driven pathologies and antimicrobial resistance.

Properties

CAS No. |

107027-31-6 |

|---|---|

Molecular Formula |

C19H20N4O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-phenylquinoxaline-5-carboxamide |

InChI |

InChI=1S/C19H20N4O/c1-23(2)12-11-20-19(24)15-9-6-10-16-18(15)22-17(13-21-16)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,24) |

InChI Key |

SBVWICCJWOEILS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=C2C(=CC=C1)N=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide typically involves multiple steps, starting with the preparation of the quinoxaline ring One common method involves the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline core The phenyl group is then introduced through a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Therapeutics

Mechanism of Action:

The compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). Inhibition of NAMPT leads to reduced NAD+ levels, which is particularly detrimental to cancer cells that rely on elevated NAD+ for their metabolic processes. Research indicates that compounds targeting NAMPT can induce apoptosis in various cancer cell lines, including those from renal carcinoma and glioblastoma .

Case Studies:

- Renal Carcinoma: In vitro studies demonstrated that N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide effectively reduced NAD+ levels, leading to significant cell death in renal carcinoma models .

- Glioblastoma: Similar effects were observed in glioblastoma cells, where the compound's ability to deplete NAD+ resulted in reduced cell viability .

Inflammatory Diseases

Therapeutic Potential:

Beyond oncology, this compound shows promise in treating inflammatory conditions due to its role as a NAMPT inhibitor. By lowering NAD+ levels in immune cells, it can potentially modulate inflammatory responses. This property is particularly relevant for conditions such as rheumatoid arthritis and autoimmune diseases .

Case Studies:

- Rheumatoid Arthritis: Animal models treated with NAMPT inhibitors have shown decreased inflammation and joint damage, suggesting that this compound could be beneficial for rheumatoid arthritis patients .

- Autoimmune Disorders: The compound has been linked to improved outcomes in models of experimental autoimmune encephalomyelitis, indicating its potential for broader applications in autoimmune disease management .

Neurodegenerative Disorders

Research Insights:

Recent studies have begun to explore the neuroprotective effects of this compound. By modulating NAD+ levels, it may offer therapeutic benefits in neurodegenerative diseases where NAD+ metabolism is disrupted.

Case Studies:

- Alzheimer's Disease Models: Preliminary research suggests that the compound may improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease .

Pharmacological Properties

Chemical Structure and Synthesis:

The unique structure of this compound allows it to interact effectively with biological targets. Its synthesis involves several steps that yield high purity and bioactivity, making it suitable for therapeutic applications .

Data Summary

| Application Area | Mechanism | Case Study Findings |

|---|---|---|

| Cancer Therapeutics | NAMPT inhibition | Induces apoptosis in renal carcinoma and glioblastoma cells |

| Inflammatory Diseases | Modulation of immune response | Reduces inflammation in rheumatoid arthritis models |

| Neurodegenerative Disorders | Neuroprotection through NAD+ modulation | Improves cognitive function in Alzheimer's models |

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinoxaline Core

3-Chloro-N,N-diethylquinoxaline-2-carboxamide (Compound 6, )

- Core Structure: Quinoxaline with chlorine at position 3 and a carboxamide at position 2.

- Amide Chain : N,N-diethyl group.

- Key Properties :

Comparison with Target Compound :

- The 2-(dimethylamino)ethyl chain introduces a tertiary amine, enhancing water solubility via protonation at physiological pH, unlike the diethyl group in compound 4.

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide (SzR-105, )

- Core Structure: Quinoline (one nitrogen) with a hydroxyl group at position 4 and carboxamide at position 2.

- Amide Chain: N-(3-(dimethylamino)propyl).

- Key Properties :

- Hydrochloride salt improves stability and solubility.

- Hydroxyl group enables hydrogen bonding, which may influence receptor binding.

Comparison with Target Compound :

- Quinoline vs. Quinoxaline: Quinoxaline’s dual nitrogen atoms increase π-electron deficiency, affecting redox behavior and coordination chemistry.

- The hydroxyl group in SzR-105 confers acidity (pKa ~8–10), whereas the target compound’s phenyl group is non-ionizable, altering pharmacokinetic profiles.

Side Chain Modifications in Carboxamide Derivatives

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate ()

- Ethyl 4-(Dimethylamino)benzoate: Aromatic ester with dimethylamino group at position 3.

- 2-(Dimethylamino)ethyl Methacrylate: Methacrylate ester with tertiary amine in the side chain.

- Key Findings: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization due to conjugation between the aromatic ring and amine. The methacrylate derivative’s amine enhances solubility but reduces thermal stability.

Comparison with Target Compound :

- The target compound’s carboxamide linkage (vs. ester) increases hydrolytic stability.

- The 2-(dimethylamino)ethyl chain may act as a hydrogen bond acceptor, similar to the methacrylate derivative, but with reduced steric hindrance.

Structural and Functional Data Table

Biological Activity

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoxaline backbone, which is known for its diverse biological activities. The presence of a dimethylaminoethyl group and a phenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of quinoxaline derivatives, including this compound.

- Cell Viability Assays : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and U-87 (glioblastoma). Results indicate significant cytotoxicity, with IC50 values suggesting potent activity.

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, molecular docking studies suggest that quinoxaline derivatives bind effectively to key proteins involved in cancer cell proliferation .

Antioxidant Activity

In addition to anticancer effects, this compound has demonstrated antioxidant properties. Antioxidant activity is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer.

- DPPH Scavenging Assay : Studies have shown that quinoxaline derivatives can scavenge free radicals effectively. The antioxidant activity was quantified using the DPPH radical scavenging method, with some derivatives showing activities comparable to ascorbic acid .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression:

- PARP Inhibition : Similar quinoxaline derivatives have been reported to selectively inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. This inhibition can enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Summary of Biological Activities

| Activity | IC50 Value | Target/Method |

|---|---|---|

| Anticancer (MCF-7) | 1.29 µM | Cell Viability Assay |

| Antioxidant | Comparable to 1.4× Ascorbic Acid | DPPH Scavenging |

| PARP Inhibition | IC50 = 30 nM (PARP-1) / 90 nM (PARP-2) | Enzymatic Inhibition Assay |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution. For example, quinoxaline derivatives are often prepared by cyclocondensation of o-phenylenediamine with diketones, followed by functionalization of the carboxamide group. In a related synthesis (3-chloro-N,N-diethylquinoxaline-2-carboxamide), Pd(II) acetate and Et₃N were used as catalysts, achieving a 49% yield after purification with CH₂Cl₂/EtOAc (5:1 v/v) . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve regioselectivity.

Q. How should researchers validate the structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.1 ppm for quinoxaline), dimethylamino groups (δ 2.2–2.5 ppm), and carboxamide carbonyl (δ ~164 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of dimethylaminoethyl moiety).

- IR Spectroscopy : Look for C=O stretching (~1635 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the critical storage conditions to prevent degradation?

- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the carboxamide group. Avoid exposure to moisture and light, which can destabilize the quinoxaline core .

Advanced Research Questions

Q. How can researchers address low yields in the final carboxamide coupling step?

- Troubleshooting :

- Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDCI) for amide bond formation.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.

- Purification Challenges : Employ gradient column chromatography (e.g., CH₂Cl₂ → CH₂Cl₂/MeOH 95:5) to separate unreacted starting materials .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to quinoxaline-recognizing enzymes (e.g., kinases). The dimethylaminoethyl group may enhance solubility and target affinity.

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., carboxamide’s electrophilicity) .

Q. How do structural modifications (e.g., substituent position on the quinoxaline ring) impact physicochemical properties?

- SAR Insights :

- Phenyl vs. Alkyl Groups : The 3-phenyl group increases lipophilicity (logP), while the dimethylaminoethyl side chain improves aqueous solubility.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 2) reduce basicity of the quinoxaline nitrogen, altering reactivity in cross-coupling reactions .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

- Experimental Design :

- Control for Purity : Validate compound purity (>95%) via HPLC before assays.

- Buffer Compatibility : Test solubility in assay buffers (e.g., PBS vs. DMSO) to avoid aggregation artifacts.

- Dose-Response Repetition : Conduct triplicate experiments with internal standards (e.g., staurosporine for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.